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Compound of Interest

Compound Name: 4-Methylphenoxyacetonitrile

Cat. No.: B1581747 Get Quote

Introduction
4-Methylphenoxyacetonitrile, also known as p-tolyloxyacetonitrile, is an aromatic nitrile

compound with the chemical formula C₉H₉NO. Structurally, it consists of a p-cresol (4-

methylphenol) moiety linked to an acetonitrile group through an ether bond. This compound

serves as a valuable intermediate in organic synthesis, offering a versatile scaffold for the

introduction of the 4-methylphenoxy group in the preparation of more complex molecules. Its

significance lies in its potential utility in the synthesis of agrochemicals and pharmaceuticals,

although it is not as extensively documented as some other phenoxyacetonitrile derivatives.

This guide aims to provide a comprehensive overview of its synthesis, characterization, and

known properties, tailored for professionals in chemical research and development.

Physicochemical Properties
4-Methylphenoxyacetonitrile is a solid at room temperature, typically appearing as a light

brown to brown substance. Key physicochemical data are summarized in the table below.
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Property Value Reference

CAS Number 33901-44-9 [1][2][3]

Molecular Formula C₉H₉NO [1][2][3]

Molecular Weight 147.17 g/mol [1][2][3]

Melting Point 42-44 °C

Boiling Point 76-78 °C at 11 mmHg

Density 1.054 ± 0.06 g/cm³ (Predicted)

Appearance Light brown to brown solid

Synonyms 2-(p-tolyloxy)acetonitrile [4]

Synthesis of 4-Methylphenoxyacetonitrile
The primary and most logical synthetic route to 4-Methylphenoxyacetonitrile is through the

Williamson ether synthesis. This classic and reliable method involves the reaction of a

deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an organohalide.[5][6] For

the synthesis of 4-Methylphenoxyacetonitrile, this translates to the reaction of p-cresol (4-

methylphenol) with a haloacetonitrile, typically chloroacetonitrile.[7]

The reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[5][6] The

phenolic proton of p-cresol is first abstracted by a base to form the more nucleophilic 4-

methylphenoxide ion. This phenoxide then attacks the electrophilic carbon of chloroacetonitrile,

displacing the chloride ion and forming the ether linkage.

Experimental Protocol: Williamson Ether Synthesis
This protocol is a generalized procedure based on the principles of the Williamson ether

synthesis adapted for the specific reactants.[8][9][10]

Materials:

p-Cresol (4-methylphenol)
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Chloroacetonitrile[7][11]

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

A suitable solvent (e.g., acetone, ethanol, or dimethylformamide)

Hydrochloric acid (HCl) for neutralization

Dichloromethane or diethyl ether for extraction

Anhydrous magnesium sulfate or sodium sulfate for drying

Deionized water

Procedure:

Formation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a

magnetic stirrer, dissolve p-cresol in the chosen solvent.

Add an equimolar amount of a strong base (e.g., KOH or NaOH) to the solution. Stir the

mixture until the base is fully dissolved and the p-cresol is converted to its corresponding

phenoxide salt. Gentle heating may be applied to facilitate this process.[8][9]

Nucleophilic Substitution: To the solution of the 4-methylphenoxide, add chloroacetonitrile

dropwise. An equimolar amount is typically used, though a slight excess of the

haloacetonitrile can be employed to ensure complete reaction of the phenoxide.

Heat the reaction mixture to reflux and maintain it for a period of 1 to 8 hours, monitoring the

reaction progress by thin-layer chromatography (TLC).[5]

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

If a solid precipitate (the inorganic salt byproduct, e.g., KCl or NaCl) has formed, it can be

removed by filtration.

The solvent is then removed under reduced pressure using a rotary evaporator.
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The residue is redissolved in an organic solvent suitable for extraction (e.g., dichloromethane

or diethyl ether) and washed with water to remove any remaining inorganic salts.

The aqueous layer is discarded, and the organic layer is washed with a dilute solution of

NaOH to remove any unreacted p-cresol, followed by a wash with brine.

Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate,

filtered, and the solvent is evaporated to yield the crude 4-Methylphenoxyacetonitrile.

Further purification can be achieved by recrystallization from a suitable solvent or by column

chromatography.

Diagram of the Williamson ether synthesis workflow for 4-Methylphenoxyacetonitrile.

Spectroscopic Characterization
While a detailed, published spectrum for 4-Methylphenoxyacetonitrile is not readily available

in public databases, its expected spectroscopic features can be predicted based on its

structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group

protons (CH₃) around 2.3 ppm. The methylene protons (OCH₂) adjacent to the nitrile group

would likely appear as a singlet around 4.7 ppm. The aromatic protons on the benzene ring

will present as two doublets in the aromatic region (approximately 6.8-7.2 ppm),

characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR: The carbon NMR spectrum should display a signal for the methyl carbon around

20 ppm. The methylene carbon (OCH₂) is expected in the region of 50-60 ppm. The nitrile

carbon (CN) would appear further downfield, typically around 115-120 ppm. The aromatic

carbons would show four distinct signals, with the oxygen-bearing carbon being the most

downfield in the aromatic region (around 155 ppm).

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, medium-

intensity peak for the nitrile (C≡N) stretch around 2250 cm⁻¹. Aromatic C-H stretching

vibrations will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the

methyl and methylene groups will appear just below 3000 cm⁻¹. A strong C-O-C ether

stretching band is expected in the 1250-1050 cm⁻¹ region.
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Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a

molecular ion peak (M⁺) at m/z = 147. Key fragmentation patterns would likely involve the

loss of the cyanomethyl radical (•CH₂CN) to give a fragment at m/z = 107, corresponding to

the 4-methylphenoxide cation, and further fragmentation of the aromatic ring.

Applications and Biological Significance
The discovery and historical development of 4-Methylphenoxyacetonitrile are not well-

documented in scientific literature, suggesting it has not been the subject of extensive, focused

research. Its primary role appears to be that of a chemical intermediate.

While there are no prominent, direct applications of 4-Methylphenoxyacetonitrile in drug

development reported, its structural motif is present in various biologically active molecules.

Phenoxyacetonitrile and its derivatives are utilized in the synthesis of compounds with diverse

pharmacological activities. For instance, amino-acetonitrile derivatives have been investigated

as a new class of anthelmintic compounds.[12]

The value of 4-Methylphenoxyacetonitrile lies in its ability to serve as a building block for

more complex molecules, where the 4-methylphenoxy moiety may be a key structural feature

for biological activity or for modulating physicochemical properties such as lipophilicity.

Safety and Handling
As with all nitrile-containing compounds, 4-Methylphenoxyacetonitrile should be handled with

care in a well-ventilated fume hood. It is classified as harmful if swallowed, harmful in contact

with skin, and toxic if inhaled.[4] It can cause skin and serious eye irritation, as well as

respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves,

safety glasses, and a lab coat, should be worn at all times. In case of accidental exposure, it is

crucial to seek immediate medical attention. Store the compound in a cool, dry, and well-

ventilated area, away from incompatible materials.

Conclusion
4-Methylphenoxyacetonitrile is a useful, though not extensively studied, chemical

intermediate. Its synthesis is straightforward, primarily relying on the robust Williamson ether

synthesis. While it lacks a detailed history of discovery and a portfolio of direct applications, its

value to the research and drug development community lies in its potential as a precursor for
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more complex and potentially bioactive molecules. This guide provides a foundational

understanding of its synthesis, properties, and handling, serving as a valuable resource for

synthetic chemists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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